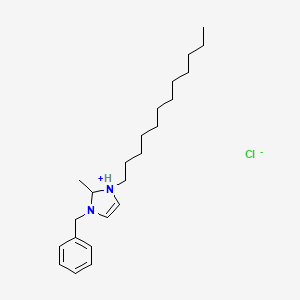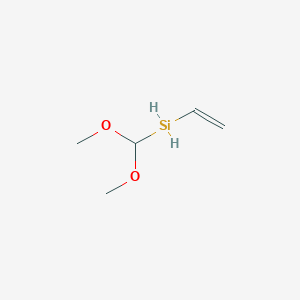
1-Dodecyl-2-methyl-3-benzylimidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-2-methyl-3-benzylimidazolium chloride is a type of ionic liquid, which is a salt in the liquid state at room temperature This compound is part of the imidazolium family, characterized by its unique structure that includes a dodecyl chain, a methyl group, and a benzyl group attached to the imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-methyl-3-benzylimidazolium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-dodecyl-2-methylimidazole with benzyl chloride in the presence of a suitable solvent such as acetonitrile or toluene. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-2-methyl-3-benzylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts or other halide sources.
Oxidation and Reduction Reactions: Require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Complexation Reactions: Often carried out in the presence of metal salts like palladium chloride or copper sulfate.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced imidazolium derivatives.
Complexation Reactions: Produce metal-imidazolium complexes with potential catalytic properties.
Scientific Research Applications
1-Dodecyl-2-methyl-3-benzylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and stability.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism by which 1-dodecyl-2-methyl-3-benzylimidazolium chloride exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and cell membranes, leading to changes in their structure and function. The long dodecyl chain and benzyl group enhance the compound’s ability to penetrate lipid bilayers, making it effective in disrupting microbial cell membranes and enhancing drug delivery.
Comparison with Similar Compounds
- 1-Dodecyl-3-methylimidazolium chloride
- 1-Benzyl-3-methylimidazolium chloride
- 1-Dodecyl-2-methylimidazolium chloride
Comparison: 1-Dodecyl-2-methyl-3-benzylimidazolium chloride is unique due to the presence of both a long dodecyl chain and a benzyl group, which confer distinct physicochemical properties. Compared to 1-dodecyl-3-methylimidazolium chloride, the additional benzyl group enhances its hydrophobicity and ability to interact with aromatic compounds. Compared to 1-benzyl-3-methylimidazolium chloride, the long dodecyl chain increases its solubility in non-polar solvents and its ability to form stable micelles.
Properties
IUPAC Name |
3-benzyl-1-dodecyl-2-methyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20,22H,3-11,15,18,21H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOHWWGCVCWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)CC2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7822916.png)



![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)
